tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
CAS No.: 1822511-77-2
Cat. No.: VC2771740
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1822511-77-2 |
|---|---|
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3 |
| Standard InChI Key | RBVRAVQFMPWVAY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N |
Introduction
Chemical Identity and Properties
tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound characterized by its unique molecular structure containing both nitrogen and oxygen atoms in heterocyclic arrangements. The compound has been thoroughly cataloged in chemical databases with multiple identifying parameters established to facilitate research and commercial applications.
Basic Identifiers
| Parameter | Value |
|---|---|
| IUPAC Name | tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate |
| CAS Registry Number | 1822511-77-2 |
| PubChem CID | 121229872 |
| MDL Number | MFCD27997291 |
| Catalog Reference Codes | Q53920, PB41456, CS-0448842, W14011 |
| InChIKey | RBVRAVQFMPWVAY-UHFFFAOYSA-N |
The compound was first registered in chemical databases on July 14, 2016, and has had information updates as recently as April 5, 2025, indicating ongoing research interest in this chemical entity .
Physicochemical Properties
The physicochemical properties of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate are essential for understanding its behavior in various chemical environments and applications.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃ |
| Molecular Weight | 256.34 g/mol |
| Physical State | Not specified in available data |
| Purity (Commercial) | 95-97% |
| InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3 |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CC(N)CCO2 |
The compound's molecular formula contains 13 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, giving it a molecular weight of approximately 256.34 g/mol .
Structural Characteristics
The structural features of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate are central to understanding its chemical behavior and potential applications.
Core Structure
The compound features a spirocyclic core structure, specifically a spiro[4.5]decane system where carbon atoms form the junction point between a 4-membered and a 5-membered ring. This creates a rigid, three-dimensional framework that contributes to the compound's unique properties and potential biological activity .
Functional Groups
Several key functional groups are present in the molecule:
-
A primary amine group (-NH₂) at position 9
-
An oxa (oxygen-containing) heterocyclic structure at position 6
-
A tert-butyloxycarbonyl (Boc) protecting group on the azaspiro nitrogen
-
A carboxylate group as part of the Boc protection
These functional groups provide multiple sites for potential chemical modifications, making the compound valuable as a building block in organic synthesis .
Structural Representation
The structural representation of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can be described as follows:
The molecule contains a central spirocyclic system where a pyrrolidine ring (containing the 2-aza group with Boc protection) is connected to a tetrahydropyran ring (containing the 6-oxa group) through a shared carbon atom. The amino group is attached to the tetrahydropyran ring at position 9. The tert-butyloxycarbonyl group extends from the nitrogen in the pyrrolidine ring, providing protection for this reactive site .
Synthesis and Preparation
Common Synthetic Approaches
Spirocyclic compounds similar to tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate are often synthesized through the following methods:
-
Iodocyclization reactions of appropriate precursors
-
Spirocyclization of linear precursors containing suitable functional groups
-
Modification of pre-existing spirocyclic compounds
These approaches typically involve the use of carefully controlled reaction conditions and protecting group strategies to ensure the formation of the desired product .
Purification and Quality Control
Commercial preparations of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate typically achieve purity levels of 95-97%, as indicated by supplier specifications. Purification methods likely include:
-
Column chromatography with silica gel
-
Recrystallization from appropriate solvent systems
-
Distillation under reduced pressure for volatile intermediates
Quality control measures include analytical techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography to verify structural integrity and purity .
Chemical Reactivity
The reactivity of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is primarily determined by its functional groups, particularly the amine group and the protected nitrogen in the spirocyclic system.
Applications in Synthetic Chemistry
The unique structure of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate makes it valuable in medicinal chemistry and the synthesis of more complex molecules. The conformational constraints imposed by the spirocyclic structure can lead to compounds with specific three-dimensional arrangements that may be important for biological activity .
Applications and Research Use
tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate serves primarily as a research chemical and building block in organic synthesis, with several potential applications.
Use as a Building Block
The compound is classified as a heterocyclic building block, suggesting its primary use in constructing more complex molecular structures through various chemical transformations. The presence of the amine group and the protected nitrogen in the spirocyclic system provides multiple opportunities for further functionalization .
Comparison with Related Compounds
Several spirocyclic compounds share structural similarities with tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate, allowing for comparative analysis of their properties and potential applications.
Structural Analogues
Table 3: Comparison of Related Spirocyclic Compounds
| Compound | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | 1822511-77-2 | C₁₃H₂₄N₂O₃ | Reference compound |
| tert-Butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate | 2031258-50-9 | C₁₄H₂₅NO₃ | Contains hydroxy instead of amino-oxa functionality |
| tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate | 1366647-28-0 | C₁₂H₂₂N₂O₃ | Contains a second aza group instead of the amino functionality |
| 1-(tert-Butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid | Not provided | Not provided | Contains a carboxylic acid group and different positioning of the oxa group |
Each of these compounds maintains the core spirocyclic structure but differs in the specific functional groups attached, which can significantly impact their chemical reactivity and potential applications .
Functional Group Variations
The variations in functional groups among these related compounds result in different chemical properties:
-
The hydroxyl group in tert-butyl 6-hydroxy-2-azaspiro[4.5]decane-2-carboxylate enables different types of reactions compared to the amine group in our target compound, such as oxidation to form ketones or aldehydes
-
The presence of an additional nitrogen atom in tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate alters its basicity and hydrogen-bonding capabilities
-
The carboxylic acid functionality in 1-(tert-butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid provides opportunities for esterification, amidation, and other transformations typical of carboxylic acids
These structural variations demonstrate the versatility of the spirocyclic scaffold in creating diverse compounds with potentially different biological activities and synthetic utilities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume